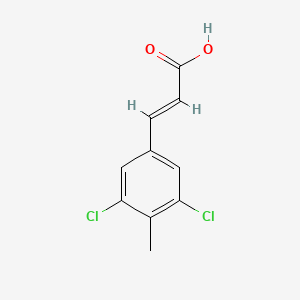

3,5-Dichloro-4-methylcinnamic acid

描述

属性

分子式 |

C10H8Cl2O2 |

|---|---|

分子量 |

231.07 g/mol |

IUPAC 名称 |

(E)-3-(3,5-dichloro-4-methylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H8Cl2O2/c1-6-8(11)4-7(5-9(6)12)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |

InChI 键 |

RSNKTDCGGXPWJG-NSCUHMNNSA-N |

手性 SMILES |

CC1=C(C=C(C=C1Cl)/C=C/C(=O)O)Cl |

规范 SMILES |

CC1=C(C=C(C=C1Cl)C=CC(=O)O)Cl |

产品来源 |

United States |

准备方法

Halogenation of p-Toluic Acid Followed by Cinnamic Acid Formation

A well-documented method involves the chlorination of p-toluic acid (4-methylbenzoic acid) to yield 3,5-dichloro-4-methylbenzoic acid, which can then be converted into the corresponding cinnamic acid derivative through condensation reactions.

Chlorination Step :

p-Toluic acid is dissolved in dichloromethane and treated with aluminum chloride (AlCl3) as a Lewis acid catalyst. Chlorine gas is bubbled through the mixture at temperatures maintained below 10 °C to control regioselectivity and minimize side reactions. This method yields 3,5-dichloro-4-methylbenzoic acid with high selectivity and an 81% yield after recrystallization.-

- p-Toluic acid: 95.0 g (0.698 mol)

- Aluminum chloride: 260.0 g (1.948 mol)

- Solvent: Methylene chloride (1 L)

- Temperature: <10 °C during chlorine addition

- Chlorine gas bubbled for ~4 hours

Workup : The reaction mixture is quenched with ice and concentrated hydrochloric acid, followed by extraction with ethyl acetate, washing, drying, and solvent removal to obtain the crude product. Recrystallization from acetone/water or ethyl acetate/hexane yields the purified acid.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | Cl2, AlCl3, CH2Cl2, <10 °C | 81 | Selective 3,5-dichlorination |

| Workup & Purification | HCl quench, EtOAc extraction, recrystallization | - | White solid obtained |

- Subsequent Conversion to Cinnamic Acid :

The 3,5-dichloro-4-methylbenzoic acid can be transformed into the cinnamic acid derivative via Knoevenagel condensation with malonic acid or via Perkin reaction using benzaldehyde derivatives, catalyzed by bases or acids.

Knoevenagel-Döbner Condensation (Solvent-Free and Catalyzed Methods)

General Reaction :

The Knoevenagel condensation involves the reaction of an aldehyde (such as 3,5-dichloro-4-methylbenzaldehyde) with malonic acid in the presence of a base catalyst (e.g., piperidine) and an acid (e.g., glacial acetic acid) as solvent or catalyst, producing cinnamic acid derivatives.Solvent-Free Protocol Using Infrared Radiation :

A novel, environmentally friendly method uses solvent-free conditions and infrared radiation as the energy source. The aldehyde and malonic acid are combined with catalytic amounts of piperidine and acetic acid and irradiated at 130–140 °C for about 1 hour. The product precipitates upon cooling and is purified by recrystallization.-

- Short reaction times

- Good to excellent yields

- Avoidance of organic solvents

| Parameter | Details |

|---|---|

| Reactants | 3,5-Dichloro-4-methylbenzaldehyde + malonic acid |

| Catalyst | Piperidine (base), Glacial acetic acid (acid) |

| Conditions | Solvent-free, IR irradiation, 130–140 °C, 1 hour |

| Workup | Cooling, water addition, filtration, recrystallization |

| Yield Range | Typically good (70–85%) depending on substrate |

Perkin Reaction Variants

The Perkin reaction involves condensation of substituted benzaldehydes with acetic anhydride and an alkali salt of an acid (e.g., sodium acetate) to form cinnamic acids. This method is suitable for preparing substituted cinnamic acids including halogenated derivatives.

Catalysts such as zinc, cadmium, or mercury salts have been reported to enhance selectivity and yield in these reactions.

Comparative Summary of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination of p-Toluic Acid + Workup | p-Toluic acid, Cl2, AlCl3, CH2Cl2 | <10 °C, chlorine bubbling, acid quench | 81 | High regioselectivity for 3,5-dichlorination |

| Knoevenagel Condensation (Solvent-Free) | 3,5-Dichloro-4-methylbenzaldehyde + malonic acid | Piperidine, acetic acid, IR irradiation, 130–140 °C | 70–85 | Eco-friendly, fast, good yields |

| Perkin Reaction | 3,5-Dichloro-4-methylbenzaldehyde + acetic anhydride | Zinc/cadmium/mercury salts, heat | Variable | Classical method, catalyst-dependent yields |

Research Findings and Notes

The chlorination approach using aluminum chloride and chlorine gas is well-established and provides a reliable route to the key intermediate 3,5-dichloro-4-methylbenzoic acid with high purity and yield.

Knoevenagel condensation under solvent-free conditions with IR irradiation is a modern, green chemistry approach that reduces solvent waste and reaction times while maintaining good yields.

The presence of halogen substituents such as chlorine tends to increase yields in cinnamic acid syntheses, likely due to electronic effects that favor condensation reactions.

Catalytic processes involving metal salts (e.g., zinc) in Perkin-type reactions provide alternative routes but require careful control of conditions to optimize yield and selectivity.

化学反应分析

Types of Reactions

3,5-Dichloro-4-methylcinnamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming the corresponding saturated acid.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Formation of 3,5-dichloro-4-methylbenzoic acid.

Reduction: Formation of 3,5-dichloro-4-methylhydrocinnamic acid.

Substitution: Formation of various substituted cinnamic acid derivatives depending on the nucleophile used.

科学研究应用

3,5-Dichloro-4-methylcinnamic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antimicrobial drugs.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 3,5-Dichloro-4-methylcinnamic acid involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Enzyme Inhibition: It can inhibit certain enzymes involved in microbial metabolism, thereby preventing the growth and proliferation of pathogens.

相似化合物的比较

Key Observations :

- Electron-Withdrawing vs.

- Lipophilicity : The methyl group at position 4 may enhance lipid solubility, favoring membrane permeability in biological systems compared to polar hydroxylated analogs like caffeic acid .

Physicochemical Properties

- Solubility: Chlorinated derivatives generally exhibit lower water solubility than hydroxylated analogs.

- Stability : Chlorine atoms may improve resistance to oxidative degradation compared to hydroxyl groups, as seen in studies on halogenated aromatic acids .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,5-Dichloro-4-methylcinnamic acid with high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of solvent polarity, temperature, and reaction time. Polar aprotic solvents like dimethyl sulfoxide (DMSO) can enhance reaction efficiency by stabilizing intermediates, as demonstrated in analogous halogenated benzoic acid syntheses . Catalytic agents (e.g., palladium for cross-coupling) and stoichiometric ratios of methylating agents should be calibrated via pilot reactions. Monitor progress using thin-layer chromatography (TLC) with UV visualization.

Q. What chromatographic methods are recommended for purifying this compound from reaction mixtures?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) effectively separates the target compound from byproducts . For scale-up, flash chromatography using silica gel and a dichloromethane/methanol gradient is suitable. Pre-purification via acid-base extraction (adjusting pH to precipitate the free acid) can reduce impurities .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR should show characteristic peaks: a singlet for the methyl group (~2.5 ppm), doublets for the cinnamic acid α,β-unsaturated protons (~6.3–7.8 ppm), and absence of hydroxyl signals if fully methylated .

- HRMS : Exact mass analysis (e.g., ESI-HRMS) confirms the molecular formula (CHClO) with <2 ppm error .

- FT-IR : Look for C=O stretching (~1680 cm) and C-Cl vibrations (~600–800 cm) .

Advanced Research Questions

Q. How does the electronic nature of substituents on the cinnamic acid core influence the compound’s bioactivity?

- Methodological Answer : Substituent effects can be studied via Hammett plots or computational electron-density mapping. The electron-withdrawing Cl groups at positions 3 and 5 increase electrophilicity, potentially enhancing interactions with biological targets (e.g., enzyme active sites). Compare activity of analogs (e.g., 3,5-difluoro or 4-nitro derivatives) in assays to isolate electronic contributions .

Q. What strategies mitigate degradation of this compound under varying pH conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 1–13) at 25°C and 40°C identify degradation pathways. Use HPLC-UV to track decomposition products. For acidic conditions, lyophilization and storage under inert gas (e.g., argon) at -20°C minimize hydrolysis. Encapsulation in cyclodextrins or liposomes enhances stability in neutral/basic environments .

Q. How can researchers resolve discrepancies in solubility data across different solvent systems?

- Methodological Answer : Standardize solubility measurements via shake-flask method with equilibration (24–48 hrs) and saturation confirmation via microscopy. Use consistent purity criteria (e.g., ≥95% by HPLC). Conflicting data may arise from polymorphic forms; characterize crystalline vs. amorphous states via X-ray diffraction (XRD) .

Q. What computational approaches predict the binding affinity of this compound with target enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions using enzyme crystal structures (PDB). Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. QSAR models incorporating Cl and methyl group descriptors (e.g., σ, logP) can prioritize analogs for synthesis .

Data Contradiction Analysis

- Example Scenario : Conflicting reports on solubility in ethanol vs. DMSO.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。